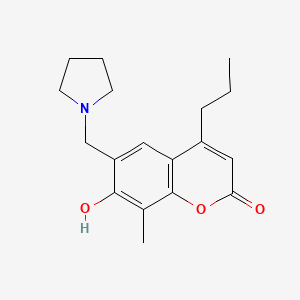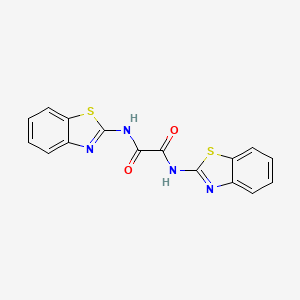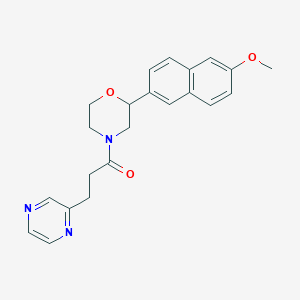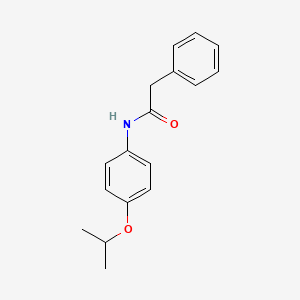
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly known as LY294002 and is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks).
Wirkmechanismus
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its inhibitory effect on this compound by binding to the ATP-binding site of the enzyme. This binding prevents the activation of the enzyme and the downstream signaling pathways that promote cell growth and survival. The inhibition of PI3K signaling by this compound leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy.
Biochemical and Physiological Effects:
The inhibition of PI3K signaling by this compound has several biochemical and physiological effects. It leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy. It also affects glucose metabolism, insulin signaling, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its potency and selectivity as a PI3K inhibitor, its ability to induce apoptosis and enhance chemotherapy and radiotherapy efficacy, and its potential therapeutic applications for various diseases. The limitations of using this compound in lab experiments include its complex synthesis process, the need for expertise in organic chemistry, and its potential toxicity and off-target effects.
Zukünftige Richtungen
The future directions of research on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one include the development of more potent and selective PI3K inhibitors, the investigation of its potential therapeutic applications for various diseases, the elucidation of its mechanism of action in different cellular and animal models, and the evaluation of its toxicity and pharmacokinetics in preclinical and clinical studies. Other future directions include the development of new synthetic methods for the production of this compound and the exploration of its potential as a chemical probe for studying PI3K signaling pathways.
Synthesemethoden
The synthesis of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylumbelliferone with 1-pyrrolidinecarboxaldehyde in the presence of propylamine. The resulting product is then subjected to a series of chemical reactions, including oxidation, methylation, and cyclization, to obtain the final compound. The synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is widely used in scientific research as a potent and selective inhibitor of this compound. This compound are a family of enzymes that play a critical role in cell signaling pathways, including cell growth, proliferation, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
The use of this compound as a PI3K inhibitor has been extensively studied in various cellular and animal models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. It has also been investigated as a potential therapeutic agent for various other diseases, including diabetes, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-hydroxy-8-methyl-4-propyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-6-13-10-16(20)22-18-12(2)17(21)14(9-15(13)18)11-19-7-4-5-8-19/h9-10,21H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVBRGSZGIXHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-methyl-5-(4-morpholinylsulfonyl)benzoyl]azepane](/img/structure/B5401337.png)
![methyl (3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)acetate dihydrochloride](/img/structure/B5401347.png)
![6-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]pyrazine-2-carboxamide](/img/structure/B5401366.png)
![1-(4-bromophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5401377.png)


![(2R*,3S*,6R*)-5-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5401390.png)
![6-(2-chlorophenyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5401398.png)

![3-[(2-bromo-4-nitrophenyl)amino]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B5401411.png)
![4-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5401413.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401418.png)


